molecular formula C26H24N4O9 B11562303 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11562303
M. Wt: 536.5 g/mol
InChI Key: ADZVETNFGYHPAJ-CCVNUDIWSA-N
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Description

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H24N4O9

Molecular Weight

536.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H24N4O9/c1-36-21-12-18(13-22(37-2)24(21)38-3)25(32)27-15-23(31)29-28-14-16-4-10-20(11-5-16)39-26(33)17-6-8-19(9-7-17)30(34)35/h4-14H,15H2,1-3H3,(H,27,32)(H,29,31)/b28-14+

InChI Key

ADZVETNFGYHPAJ-CCVNUDIWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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